2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile
Description
The compound 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile features a structurally intricate bicyclic framework with a fused cyclopenta[b]pyridine core. At position 2 of the pyridine ring, it bears a substituted azetidine group (a four-membered nitrogen-containing ring) linked to an octahydrocyclopenta[c]pyrrole moiety, a bicyclic amine system.
Properties
IUPAC Name |
2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c20-8-16-7-13-3-2-6-18(13)21-19(16)23-11-17(12-23)22-9-14-4-1-5-15(14)10-22/h7,14-15,17H,1-6,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJQOXGPHWVEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=C(C=C5CCCC5=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile , with CAS Number 2640895-17-4 , is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on diverse scientific literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 308.4 g/mol . The structure features a complex arrangement of rings that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄ |
| Molecular Weight | 308.4 g/mol |
| CAS Number | 2640895-17-4 |
Synthesis
The synthesis of this compound involves cyclocondensation reactions, which have been optimized to yield high purity products without extensive purification techniques. The method allows for the introduction of various functional groups, enhancing the diversity of derivatives that can be synthesized from this scaffold .
Biological Activity
Recent studies have indicated that compounds related to cyclopenta[b]pyridine structures exhibit significant biological activities, including:
- Anticancer Activity : Some derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, analogs demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : Compounds in this class have been evaluated for their antimicrobial efficacy against a range of pathogens. In vitro tests revealed that certain derivatives possess notable antibacterial and antifungal activities .
- Neuroprotective Effects : There is emerging evidence suggesting that some cyclopenta[b]pyridine derivatives may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through mechanisms involving modulation of neurotransmitter systems .
Case Study 1: Anticancer Evaluation
A study investigating the anticancer potential of cyclopenta[b]pyridine derivatives found that specific modifications to the structure significantly enhanced their potency against breast cancer cells. The mechanism was attributed to increased apoptosis rates and disruption of mitochondrial function .
Case Study 2: Antimicrobial Testing
In another study, several derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that one derivative showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting a potential new avenue for antibiotic development .
Scientific Research Applications
Medicinal Chemistry Applications
The unique structural characteristics of this compound suggest several potential applications in medicinal chemistry:
Anticancer Activity
Compounds containing azetidine and pyridine structures have been investigated for their anticancer properties. The presence of the cyclopenta[b]pyridine moiety may enhance the biological activity of this compound. Studies have indicated that similar compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile could be a candidate for further investigation in cancer therapy .
Neuropharmacological Potential
Given the structural similarities with compounds known for central nervous system (CNS) activity, this compound could be explored for neuroprotective effects. The octahydrocyclopenta[c]pyrrole component is particularly relevant in studies focusing on neurodegenerative diseases .
Synthetic Methodologies
The synthesis of this compound can be approached through various methods:
Conventional Synthesis
Traditional synthetic routes involve multi-step reactions that include forming the azetidine ring followed by the cyclization to form the cyclopenta[b]pyridine structure. Recent advancements in synthetic methodologies have introduced photochemical and catalytic methods that may enhance yields and reduce reaction times .
Emerging Techniques
Emerging techniques such as microwave-assisted synthesis and solvent-free reactions are being explored to improve efficiency and reduce environmental impact during the synthesis of complex heterocycles like this one .
Comparative Studies
To understand the unique biological activities of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(Pyrido[2,3-d]pyrimidin-4-yl)azetidine | Structure | Studied for anticancer properties |
| Octahydrocyclopenta[c]pyrrole derivative | Structure | Focused on CNS activity |
| 5-(Piperidinyl)pyrido[2,3-d]pyrimidine | Structure | Explored for neuroprotective effects |
These comparisons highlight how the combination of multiple heterocycles in this compound may confer distinct biological activities not present in simpler analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the structural features, synthesis methods, and applications of the target compound with closely related analogs from the literature:
Structural and Functional Analysis
Core Structure :
- The target compound and CAPD-4 share the 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile backbone, but substituents differ significantly. CAPD-4 incorporates alkoxy and arylidene groups, while the target compound features nitrogen-rich bicyclic systems (azetidine and octahydrocyclopenta[c]pyrrole) .
- Compound 46 () replaces the pyridine core with a pyrimidine ring and includes a trifluoromethylphenyl group, enhancing hydrophobicity and metabolic stability .
Synthesis: CAPD derivatives are synthesized via cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile under basic conditions .
Applications :
- CAPD-4 demonstrates efficacy as a corrosion inhibitor due to electron-donating methoxy groups, which stabilize protective films on steel surfaces .
- Compound 46 ’s RBP4 antagonism highlights the therapeutic relevance of bicyclic amines in modulating protein-ligand interactions .
- The target compound’s azetidine moiety may improve solubility compared to CAPD’s alkoxy groups, while the octahydrocyclopenta[c]pyrrole could enhance target affinity .
Research Findings and Implications
Electron-Donating vs. Electron-Withdrawing Groups :
- CAPD derivatives with electron-donating groups (e.g., methoxy) exhibit superior corrosion inhibition compared to electron-withdrawing analogs . This suggests that the target compound’s nitrile group (electron-withdrawing) may require balancing with other substituents for optimal activity.
Bicyclic Amines in Drug Design :
- The octahydrocyclopenta[c]pyrrole in the target compound and Compound 46 underscores the importance of rigid, nitrogen-rich scaffolds in medicinal chemistry. These systems likely improve pharmacokinetic properties by reducing conformational flexibility and enhancing receptor binding .
Unresolved Questions: The biological activity of the target compound remains speculative.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of structurally similar cyclopenta[b]pyridine derivatives typically involves multi-step organic reactions, such as domino reactions or diastereoselective methods. For example, cyclization of azetidine precursors with activated nitriles under controlled pH and temperature (e.g., 50–80°C in acetonitrile) can yield the target compound. Yield optimization requires monitoring solvent polarity, catalyst selection (e.g., palladium or copper-based catalysts), and purification via column chromatography with gradient elution .
Q. How can X-ray crystallography be utilized to resolve the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction studies are critical for determining bond angles, torsion angles, and stereochemistry. Crystals can be grown via slow evaporation of a saturated solution in ethanol or dichloromethane. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. For example, a related cyclopenta[b]pyridine derivative showed a fused bicyclic system with chair-like azetidine and boat-like pyrrolidine conformations, validated by R-factor refinement (<0.05) .
Advanced Research Questions
Q. What computational strategies are effective in predicting the binding affinity of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes or receptors. Using canonical SMILES or InChI descriptors (e.g.,
COC1=CC=C(C=C1)C2=C(C(=NC3=C2CCC3)N)C#N), researchers can generate 3D conformers and assess binding energies. For instance, analogs with amino and carbonitrile groups exhibit enhanced hydrogen bonding with kinase active sites, as shown in studies using Schrödinger Suite .
Q. How can contradictions in reported biological activity data be systematically addressed?
- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., pH, cell lines). A meta-analysis approach is recommended:
- Step 1 : Normalize data using IC50/EC50 values adjusted for assay parameters (e.g., serum concentration).
- Step 2 : Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration).
- Step 3 : Validate findings via orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .
Q. What experimental designs are suitable for establishing structure-activity relationships (SAR) among analogs of this compound?
- Methodological Answer : SAR studies require systematic variation of substituents (e.g., azetidine vs. pyrrolidine rings) paired with high-throughput screening. For example:
- Library Design : Synthesize derivatives with modifications at the azetidine (e.g., alkylation) and pyridine (e.g., halogenation) positions.
- Activity Profiling : Test against panels of kinases or GPCRs using fluorescence polarization or radioligand assays.
- Data Analysis : Apply clustering algorithms (e.g., hierarchical clustering) to group compounds by activity patterns, as demonstrated in studies of cyclopenta[b]pyrazine derivatives .
Methodological Considerations
- Synthesis Optimization : Use DoE (Design of Experiments) to evaluate the impact of temperature, solvent, and catalyst ratios on reaction efficiency .
- Structural Analysis : Pair X-ray data with DFT calculations (e.g., Gaussian 09) to validate electronic properties and charge distribution .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and account for membrane permeability using logP values (predicted via ChemAxon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
